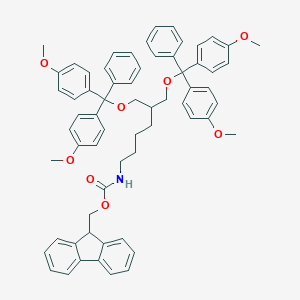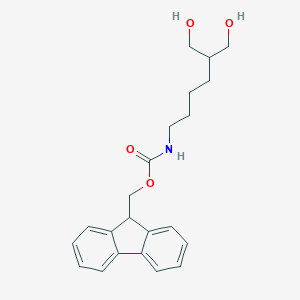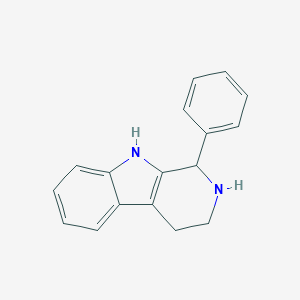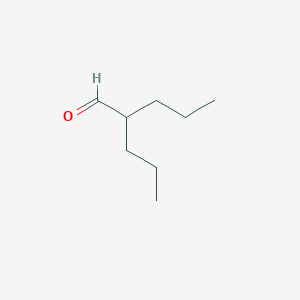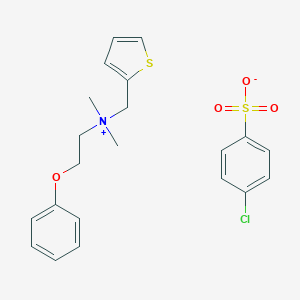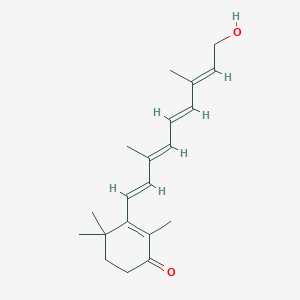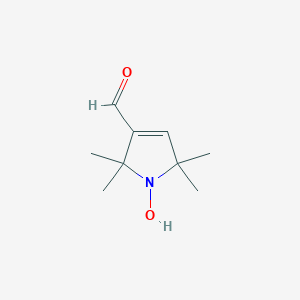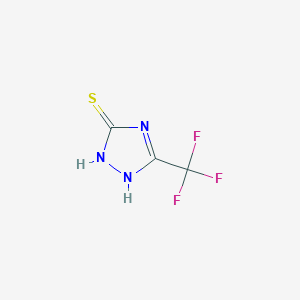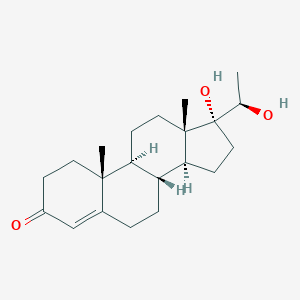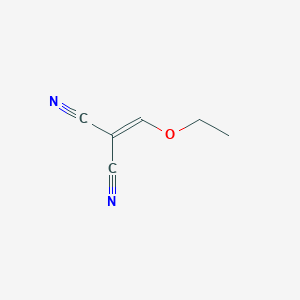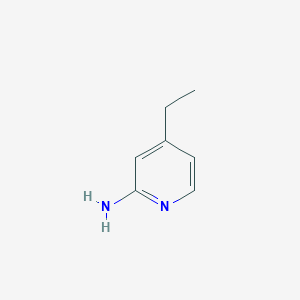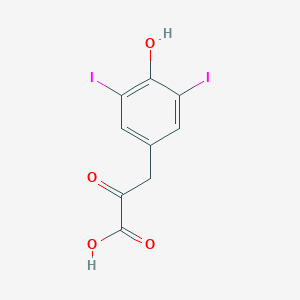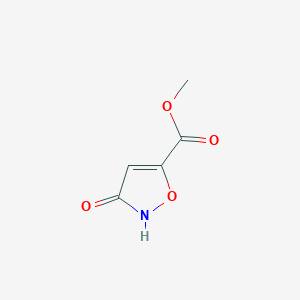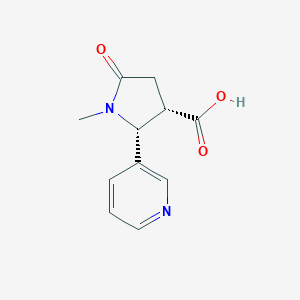
Methyl thiosalicylate
概要
説明
Methyl thiosalicylate is a chemical compound that serves as a foundational molecule in the synthesis of various derivatives with significant biological and pharmacological activities. Its utility spans from organocatalysis in enantioselective reactions to the formation of complex heterocyclic structures and metal complexes with antimicrobial properties.
Synthesis Analysis
The synthesis of methyl thiosalicylate and its derivatives involves several key methodologies. Notably, it is synthesized in a concise manner from simple precursors, serving as a critical intermediate for further chemical transformations. For example, it facilitates the synthesis of thioxanthone derivatives, exhibiting significant absorption in the visible light region, and enables efficient enantioselective catalysis of [2+2] photocycloaddition reactions (Alonso & Bach, 2014).
Molecular Structure Analysis
X-ray diffraction techniques have elucidated the molecular structure of methyl thiosalicylate derivatives. These analyses confirm the regioselective synthesis of novel thiophenone derivatives and the coordination chemistry of thiosalicylate ligands, highlighting their versatile binding modes across a wide range of metal centers (Kikionis et al., 2009; Wehr-Candler & Henderson, 2016).
Chemical Reactions and Properties
Methyl thiosalicylate undergoes various chemical reactions, forming complex structures with unique properties. It acts as a precursor in the formation of benzisothiazolone derivatives through novel N-S bond formation methods and participates in the synthesis of metal complexes with distinct antimicrobial activities (Correa et al., 2006; Nikolic et al., 2014).
Physical Properties Analysis
The physical properties of methyl thiosalicylate derivatives, such as solubility, melting points, and crystalline structures, are determined through rigorous characterization methods. These properties are crucial for understanding the compound's behavior in various chemical reactions and applications.
Chemical Properties Analysis
The chemical properties of methyl thiosalicylate, including its reactivity with other compounds and its role as a ligand in metal complexes, demonstrate its versatility in coordination chemistry. The compound's ability to form stable complexes with metals is leveraged in creating materials with potential applications in catalysis and antimicrobial activity (Nikolic et al., 2016; Radić et al., 2012).
科学的研究の応用
Copper(II)-Complexes Studies : Methyl thiosalicylate is used to study the structure and cytotoxicity of copper(II)-complexes with S-alkyl derivatives of thiosalicylic acid (Nikolic et al., 2016).
Coordination Chemistry : It is utilized in research on the coordination mode variation of group 13 metal-alkyl compounds (Lewiński et al., 2005).
Cancer Research : Methyl thiosalicylate is studied for its cytotoxic effects on cancer cells, especially in the context of palladium(II) complexes (Mijajlovic et al., 2015).
Antimicrobial Activity : The synthesis of copper(II) and palladium(II) complexes with S-alkyl derivatives of thiosalicylic acid, which have antimicrobial properties, often involves methyl thiosalicylate (Nikolic et al., 2014) (Radić et al., 2012).
Biological Probes : It is used as an intermediate in preparing thiosialosides, which serve as biological probes in research involving sialic acid-recognizing proteins (Groves et al., 2004).
Chemical Synthesis : Methyl thiosalicylate is employed in the synthesis of various chemicals, like benzisothiazolone derivatives and new fused benzoheterocyclic systems (Correa et al., 2006) (Svoboda et al., 1993).
Extraction and Analysis : Methyl thiosalicylate ionic liquid is utilized for the magnetic textile solid-phase extraction of copper ions, offering a cost-effective alternative for semiquantitative determinations (Safarik et al., 2019).
Inhibition Studies : It has been found to inhibit VEGF release from human mast cells, which may help in preventing mercury-induced toxicity (Asadi et al., 2010).
Materials Chemistry : Methyl thiosalicylate shows the capability to coordinate metal centers across the entire periodic table, making it valuable in materials chemistry (Wehr-Candler & Henderson, 2016).
Organocatalysis : It is used as an organocatalyst in enantioselective photocycloaddition reactions induced by visible light and as a substoichiometric H-atom donor in hydrotrifluoromethylation methods (Alonso & Bach, 2014) (Wilger et al., 2013).
Toxicology and Detoxification : Methyl thiosalicylate's behavior in human blood and its role in detoxification processes, particularly in the context of thimerosal and other ethylmercury-containing compounds, is an area of active research (Trümpler et al., 2014) (Geier et al., 2015).
Phytotoxicity Studies : Its growth-inhibitory effects on plants, particularly the inhibition of root growth and seed germination, are also investigated (Inamori et al., 1993).
Glucosinolate Degradation : Methyl thiosalicylate might be involved in the detoxification of reactive thiols produced upon glucosinolate degradation in plants like Brassica oleracea L. (Attieh et al., 2000).
Safety And Hazards
Methyl thiosalicylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
Methyl thiosalicylate has potential applications in the synthesis of new functionalized ionic liquids . There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centers .
特性
IUPAC Name |
methyl 2-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)6-4-2-3-5-7(6)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQGCWNPCFABAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863468 | |
| Record name | Methyl 2-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thiosalicylate | |
CAS RN |
4892-02-8 | |
| Record name | Methyl thiosalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4892-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, o-mercapto-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl thiosalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl Thiosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

